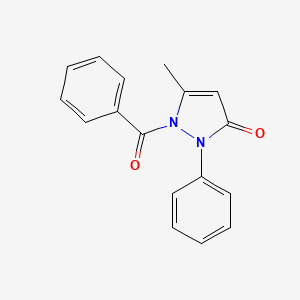

1-benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one

CAS No.: 67307-54-4

Cat. No.: VC17308891

Molecular Formula: C17H14N2O2

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67307-54-4 |

|---|---|

| Molecular Formula | C17H14N2O2 |

| Molecular Weight | 278.30 g/mol |

| IUPAC Name | 1-benzoyl-5-methyl-2-phenylpyrazol-3-one |

| Standard InChI | InChI=1S/C17H14N2O2/c1-13-12-16(20)19(15-10-6-3-7-11-15)18(13)17(21)14-8-4-2-5-9-14/h2-12H,1H3 |

| Standard InChI Key | HYVVRRUGJGJMDZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)N(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Physical Properties

Structural Characteristics

1-Benzoyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one belongs to the pyrazolone family, featuring a five-membered ring with two nitrogen atoms at positions 1 and 2. The benzoyl group (C₆H₅CO-) is attached to position 4, while a methyl group occupies position 5 and a phenyl ring is bonded to position 2 . The IUPAC name reflects this substitution pattern, and the SMILES notation (Cc1[nH]n(c(=O)c1C(=O)c1ccccc1)c1ccccc1) further clarifies the connectivity .

Physicochemical Data

Key physical properties are summarized below:

The compound’s relatively high logP value indicates significant hydrophobicity, which influences its solubility and pharmacokinetic behavior .

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

-

Pyrazolone Formation: Cyclization of 3-nitrophenylhydrazine with ethyl acetoacetate (EAA) under reflux in ethanol yields 5-methyl-2-(3-nitrophenyl)-1,2-dihydropyrazol-3-one .

-

Benzoylation: The pyrazolone intermediate reacts with benzoyl chloride in dioxane in the presence of calcium hydroxide (Ca(OH)₂) as a base. The reaction proceeds via nucleophilic acyl substitution, affording the title compound in 76% yield .

The synthetic pathway can be represented as:

Reaction Optimization

Key parameters influencing yield include:

-

Solvent Choice: Dioxane outperforms polar aprotic solvents due to better solubility of intermediates .

-

Temperature: Reflux conditions (80–100°C) are critical for complete benzoylation .

-

Stoichiometry: A 2:1 molar ratio of benzoyl chloride to pyrazolone minimizes side reactions .

Structural and Tautomeric Behavior

Tautomerism in Solution and Solid State

The compound exhibits keto-enol tautomerism, existing predominantly as the 1H-pyrazol-3-ol form in nonpolar solvents (e.g., CDCl₃) and as monomers in DMSO-d₆ . X-ray crystallography confirms dimerization via intermolecular hydrogen bonds in the solid state (Figure 1) :

Spectroscopic Evidence

1H NMR (CDCl₃):

-

δ 12.16 (br s, 1H, OH)

-

δ 7.67 (d, J = 2.6 Hz, 1H, pyrazole H-5)

13C NMR (CDCl₃):

15N NMR:

The downfield shift of the OH proton (δ 12.16) and the absence of NH signals confirm the enolic form in CDCl₃ .

Biological Activity and Applications

| Derivative Substituent | Zone of Inhibition (mm) |

|---|---|

| 4-Fluorophenyl | 19–21 (vs. S. aureus, E. coli) |

| 3-Chlorophenyl | 17–22 (vs. P. aeruginosa) |

| Parent Compound (Analog) | Comparable to ciprofloxacin |

Mechanistically, the benzoyl group enhances membrane permeability, while the pyrazole core disrupts microbial enzymatic processes .

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume